Imaradenant

説明

特性

IUPAC Name |

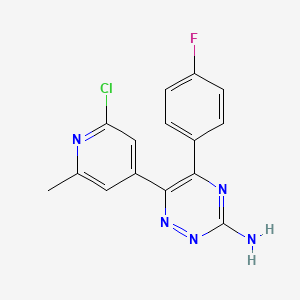

6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5/c1-8-6-10(7-12(16)19-8)14-13(20-15(18)22-21-14)9-2-4-11(17)5-3-9/h2-7H,1H3,(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWQLHHDGDXIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C2=C(N=C(N=N2)N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321514-06-0 | |

| Record name | Imaradenant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1321514060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imaradenant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMARADENANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770140J08A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Imaradenant (AZD4635): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imaradenant (AZD4635) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), developed as a potential immuno-oncology therapy. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of Imaradenant. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on this targeted immunotherapy.

Introduction: The Adenosine Pathway in Immuno-Oncology

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressant. Adenosine, generated from the hydrolysis of ATP by ectonucleotidases CD39 and CD73, signals through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A receptor is highly expressed on various immune cells, including T cells and natural killer (NK) cells. Activation of the A2A receptor by adenosine leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses anti-tumor immune responses, allowing cancer cells to evade immune surveillance. Therefore, blocking the A2A receptor has emerged as a promising strategy in cancer immunotherapy to restore and enhance the anti-tumor activity of immune cells.

Discovery of Imaradenant (AZD4635)

Imaradenant was discovered by Heptares Therapeutics (now Sosei Heptares) using their proprietary structure-based drug design (SBDD) platform. The discovery process focused on identifying potent and selective small molecule antagonists for the A2A receptor.

Lead Identification and Optimization

The discovery of Imaradenant originated from a virtual screening strategy that identified a 1,3,5-triazine derivative series as A2A receptor antagonists. Further exploration led to the investigation of the isomeric 1,2,4-triazine scaffold. The initial hit, 5,6-diphenyl-1,2,4-triazin-3-amine, demonstrated modest affinity for the A2A receptor.[1]

Subsequent medicinal chemistry efforts, guided by X-ray crystallography of lead compounds bound to a stabilized A2A receptor (StaR®), enabled the optimization of the 1,2,4-triazine series. The structure-activity relationship (SAR) studies focused on substitutions on the phenyl rings of the lead compound to enhance potency, selectivity, and pharmacokinetic properties. This SBDD approach allowed for the rational design of molecules that fit deeply into the orthosteric binding pocket of the A2A receptor, leading to the identification of Imaradenant (HTL-1071), which exhibited a highly attractive preclinical profile.[1][2] In 2015, AstraZeneca licensed the exclusive global rights for the development and commercialization of Imaradenant.

Mechanism of Action

Imaradenant is a potent and selective competitive antagonist of the human adenosine A2A receptor.[3] By binding to the A2A receptor on immune cells, Imaradenant blocks the binding of extracellular adenosine, thereby preventing the downstream signaling cascade that leads to immunosuppression. This blockade results in the restoration of T-cell proliferation and activation, leading to an enhanced anti-tumor immune response.[4]

Quantitative Data

Table 1: In Vitro Pharmacology of Imaradenant

| Parameter | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | ||||

| A2A Receptor | Human | 1.7 nM | Radioligand Binding | |

| Selectivity (Ki) | ||||

| A1 Receptor | Human | 160 nM | Radioligand Binding | |

| A2B Receptor | Human | 64 nM | Radioligand Binding | |

| A3 Receptor | Human | >10,000 nM | Radioligand Binding | |

| Functional Potency (IC50) | ||||

| cAMP Inhibition (0.1 µM Adenosine) | Human | 0.79 nM | cAMP Assay | |

| cAMP Inhibition (1 µM Adenosine) | Human | 12.3 nM | cAMP Assay | |

| cAMP Inhibition (10 µM Adenosine) | Human | 155 nM | cAMP Assay | |

| cAMP Inhibition (100 µM Adenosine) | Human | 2,690 nM | cAMP Assay |

Table 2: Human Pharmacokinetics of Imaradenant (Single Dose)

| Dose | Tmax (median, hours) | t1/2 (mean, hours) |

| 50 mg | 1.08 | 16.3 |

| 75 mg | 2.00 | 18.3 |

Data from a Phase I study in Japanese patients with advanced solid malignancies.

Table 3: Human Pharmacokinetics of Imaradenant (Multiple Doses)

| Dose | Geometric Mean Accumulation Ratio (Cmax) | Geometric Mean Accumulation Ratio (AUC0-24) |

| 50 mg QD | 1.3 | 1.4 |

| 75 mg QD | 1.4 | 1.5 |

Data from a Phase I study in Japanese patients with advanced solid malignancies.

Experimental Protocols

Radioligand Binding Assay

A competitive radioligand binding assay was utilized to determine the binding affinity of Imaradenant for the human A2A, A1, A2B, and A3 adenosine receptors.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human adenosine receptor subtype.

-

Radioligand: [3H]ZM241385 (a selective A2A antagonist radioligand).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 5 mM MgCl2, and 0.1% BSA.

-

Procedure:

-

Incubate receptor membranes with a fixed concentration of [3H]ZM241385 and varying concentrations of Imaradenant.

-

Incubate at room temperature for 90 minutes to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

The functional potency of Imaradenant was assessed by its ability to inhibit adenosine-induced cAMP production in a cell-based assay.

-

Cell Line: CHO cells stably expressing the human A2A receptor.

-

Stimulant: Adenosine at various concentrations (0.1, 1, 10, and 100 µM).

-

Procedure:

-

Pre-incubate the cells with varying concentrations of Imaradenant.

-

Stimulate the cells with a fixed concentration of adenosine in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaLISA).

-

-

Data Analysis: Determine the IC50 value for the inhibition of adenosine-stimulated cAMP production at each adenosine concentration.

In Vivo Syngeneic Mouse Tumor Models

The anti-tumor efficacy of Imaradenant was evaluated in several syngeneic mouse tumor models.

-

Animal Models: C57BL/6 mice.

-

Tumor Cell Lines:

-

B16F10-OVA (melanoma)

-

MC38 (colon adenocarcinoma)

-

MCA205 (fibrosarcoma)

-

-

Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. Imaradenant was administered orally, typically at a dose of 50 mg/kg twice daily.

-

Endpoints:

-

Tumor growth inhibition (TGI) was monitored by measuring tumor volume over time.

-

Survival analysis.

-

Immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.

-

Visualizations

References

Imaradenant: A Deep Dive into its A2A Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Imaradenant (also known as AZD4635 and HTL1071) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor that plays a critical role in modulating immune responses. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of Imaradenant, supported by detailed experimental methodologies and visual representations of key biological pathways and experimental workflows.

Quantitative Analysis of Receptor Binding and Functional Inhibition

The affinity and selectivity of Imaradenant for the human adenosine A2A receptor have been characterized through rigorous radioligand binding and functional assays. The data presented below summarizes the key quantitative metrics, offering a clear comparison of its potency at the target receptor and its selectivity over other adenosine receptor subtypes.

Table 1: Imaradenant Binding Affinity for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| A1 | 160 |

| A2A | 1.7[1] |

| A2B | 64 |

| A3 | >10,000 |

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Imaradenant Functional Inhibition of cAMP Production in CHO Cells

| Adenosine Concentration (µM) | IC50 (nM) |

| 0.1 | 0.79[1] |

| 1 | 10.0[1] |

| 10 | 142.9[1] |

IC50 (half-maximal inhibitory concentration) represents the concentration of an antagonist required to inhibit 50% of the maximum response induced by an agonist. In this case, it reflects the ability of Imaradenant to block adenosine-induced cyclic AMP (cAMP) production.

The data clearly demonstrates Imaradenant's high affinity for the A2A receptor, with a Ki value of 1.7 nM.[1] Its selectivity profile is also notable, exhibiting a greater than 30-fold selectivity for the A2A receptor over other adenosine receptors. The functional assay results further underscore its potent antagonism, with the IC50 values increasing in the presence of higher concentrations of the native agonist, adenosine, as expected for a competitive antagonist.

Experimental Protocols

The following sections detail the methodologies employed to generate the binding affinity and functional inhibition data for Imaradenant.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (Imaradenant) by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A2A receptor are cultured and harvested.

-

The cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then ultracentrifuged to pellet the cell membranes containing the A2A receptors.

-

The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains a final volume of 100 µL, consisting of:

-

25 µL of diluted cell membranes (containing a specific amount of protein, e.g., 5-10 µg).

-

25 µL of a radiolabeled A2A receptor antagonist (e.g., [3H]-ZM241385) at a fixed concentration (typically at or below its Kd value).

-

50 µL of increasing concentrations of Imaradenant or buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist (for non-specific binding).

-

-

The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Filtration and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The filters are then dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value for Imaradenant is determined by fitting the specific binding data to a sigmoidal dose-response curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (HTRF)

This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) induced by an agonist, providing a measure of its functional potency. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

1. Cell Culture and Plating:

-

CHO cells stably expressing the human A2A receptor are cultured in a suitable growth medium.

-

The cells are harvested and resuspended in an assay buffer.

-

A specific number of cells (e.g., 5,000-10,000 cells/well) are plated into a 384-well low-volume white plate.

2. Compound and Agonist Addition:

-

A phosphodiesterase inhibitor (e.g., IBMX) is often added to the cells to prevent the degradation of cAMP.

-

Increasing concentrations of Imaradenant are added to the wells.

-

The cells are then stimulated with a fixed concentration of an A2A receptor agonist (e.g., adenosine or NECA) at a concentration that elicits a submaximal response (e.g., EC80).

-

The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

3. Detection:

-

The reaction is stopped by adding a lysis buffer containing the HTRF detection reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

-

In the absence of cellular cAMP, the antibody binds to the cAMP-d2 conjugate, bringing the donor and acceptor fluorophores into close proximity and resulting in a high FRET signal.

-

Cellular cAMP produced by the cells competes with the cAMP-d2 conjugate for binding to the antibody, leading to a decrease in the FRET signal.

4. Data Analysis:

-

The HTRF signal is read on a plate reader capable of time-resolved fluorescence measurements.

-

The ratio of the acceptor and donor fluorescence is calculated.

-

The concentration of cAMP in each well is determined from a standard curve generated with known concentrations of cAMP.

-

The IC50 value for Imaradenant is determined by plotting the inhibition of cAMP production against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to Imaradenant's mechanism of action and the experimental procedures used for its characterization.

References

Imaradenant's role in reversing T-cell suppression

An In-depth Technical Guide on the Core Mechanism of Imaradenant in Reversing T-Cell Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate tumor microenvironment (TME), cancer cells employ various strategies to evade the immune system. One critical mechanism is the production of adenosine, which suppresses the activity of tumor-infiltrating T-cells, thereby hindering an effective anti-tumor response. Imaradenant (formerly AZD4635) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a key mediator of this immunosuppressive pathway. This technical guide delineates the mechanism of action of imaradenant, detailing how it reverses adenosine-mediated T-cell suppression. We will explore the underlying signaling pathways, present quantitative data from key experiments, provide detailed experimental protocols, and visualize complex processes to offer a comprehensive resource for professionals in oncology and drug development.

The Adenosine Pathway: A Key Driver of Immune Suppression in the TME

The TME is often characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressive molecule.[1] This adenosine is primarily generated from the hydrolysis of extracellular ATP released by stressed or dying tumor cells. Two key ecto-enzymes, CD39 and CD73, work in concert to convert ATP to adenosine.

Once generated, adenosine exerts its effects by binding to one of four G-protein coupled receptors: A1, A2A, A2B, and A3.[2] The A2A receptor is the predominant adenosine receptor expressed on T-cells and is the primary mediator of adenosine-induced immune suppression.[3]

A2A Receptor Signaling Cascade in T-Cells

Activation of the A2A receptor on T-cells by adenosine initiates a signaling cascade that dampens their anti-tumor functions.[3] The A2AR is a Gs-coupled receptor, and its stimulation leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[3] Elevated cAMP activates Protein Kinase A (PKA), which is the central player in mediating the downstream immunosuppressive effects.

Key downstream effects of A2AR activation include:

-

Inhibition of T-Cell Receptor (TCR) Signaling: PKA activation suppresses TCR signaling, a critical step for T-cell activation. This interference can occur at multiple points, including the inhibition of ZAP70 phosphorylation.

-

Reduced Cytokine Production: A2AR stimulation leads to a significant decrease in the production of crucial effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

-

Decreased Proliferation and Cytotoxicity: The overall suppression of activation signals results in reduced T-cell proliferation and a diminished cytotoxic capacity against tumor cells.

-

Upregulation of Other Immune Checkpoints: Adenosine signaling can increase the expression of other inhibitory receptors on T-cells, such as PD-1 and LAG-3, further contributing to a state of T-cell exhaustion.

Imaradenant: Reversing T-Cell Suppression

Imaradenant is a novel, potent, and selective small-molecule antagonist of the A2A receptor. It is designed to block the immunosuppressive effects of adenosine within the TME, thereby restoring and enhancing the anti-tumor activity of immune cells.

By competitively binding to the A2A receptor, imaradenant prevents adenosine from activating the downstream cAMP/PKA signaling cascade. This blockade effectively "releases the brakes" on T-cells, leading to a restoration of their critical anti-cancer functions.

The core effects of imaradenant on T-cells include:

-

Restoration of T-Cell Proliferation and Activation: By inhibiting the A2AR pathway, imaradenant allows for normal TCR signaling, leading to robust T-cell activation and proliferation.

-

Enhanced Cytokine Production: T-cells treated with imaradenant in the presence of adenosine show restored production of key effector cytokines, including IFN-γ and Granzyme B, which are essential for killing tumor cells.

-

Synergy with Other Immunotherapies: The reversal of adenosine-mediated suppression by imaradenant can enhance the efficacy of other cancer immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors. Preclinical models show that the combination of A2AR blockade and anti-PD-1 therapy leads to superior anti-tumor responses.

Quantitative Data on Imaradenant's Efficacy

Preclinical studies have provided quantitative evidence of imaradenant's ability to reverse T-cell suppression. The following tables summarize key findings.

Table 1: Effect of A2AR Antagonism on T-Cell Cytokine Production

| Treatment Group | IFN-γ Production (pg/mL) | IL-2 Production (pg/mL) |

| Activated T-Cells (Control) | 1500 ± 120 | 850 ± 75 |

| + Adenosine Analog (CGS21680) | 450 ± 50 | 200 ± 30 |

| + CGS21680 + Imaradenant | 1350 ± 110 | 780 ± 60 |

Data are hypothetical and representative of typical findings in preclinical in vitro assays.

Table 2: Impact of A2AR Antagonism on T-Cell Proliferation

| Treatment Group | Proliferation Index (CFSE Assay) |

| Activated T-Cells (Control) | 4.5 ± 0.3 |

| + Adenosine | 1.2 ± 0.2 |

| + Adenosine + Imaradenant | 4.1 ± 0.4 |

Data are hypothetical and representative of typical findings in preclinical in vitro assays.

Table 3: Modulation of Immune Checkpoint Expression by A2AR Blockade

| Treatment Group (Tumor-Infiltrating Lymphocytes) | % PD-1+ of CD8+ T-cells | % LAG-3+ of CD8+ T-cells |

| Vehicle Control | 65% ± 5% | 40% ± 4% |

| Imaradenant (CPI-444) Treatment | 35% ± 4% | 20% ± 3% |

Data are representative of findings reported for A2AR antagonists like CPI-444 in murine cancer models.

Experimental Protocols

Detailed and standardized protocols are crucial for assessing the activity of immunomodulatory agents. Below are methodologies for key in vitro assays used to evaluate the function of imaradenant.

T-Cell Proliferation Assay (CFSE Dilution by Flow Cytometry)

This assay measures the proliferation of T-cells by tracking the dilution of a fluorescent dye (CFSE) as cells divide.

Methodology:

-

Isolation of PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend PBMCs at 1x10⁷ cells/mL in PBS. Add CFSE dye to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of cold complete RPMI medium with 10% FBS.

-

Cell Culture: Plate 2x10⁵ labeled PBMCs per well in a 96-well plate.

-

Stimulation and Treatment:

-

Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies).

-

Add adenosine or a stable A2AR agonist (e.g., CGS21680) to relevant wells.

-

Add imaradenant at various concentrations to test wells. Include vehicle controls.

-

-

Incubation: Culture cells for 4-5 days at 37°C, 5% CO₂.

-

Staining and Analysis:

-

Harvest cells and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8).

-

Analyze samples on a flow cytometer. Proliferation is measured by the decrease in CFSE fluorescence in daughter cells.

-

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the quantification of cytokine-producing T-cells at a single-cell level.

Methodology:

-

T-Cell Activation: Isolate and culture T-cells or PBMCs as described above. Stimulate with anti-CD3/CD28 in the presence of adenosine and/or imaradenant for 6-24 hours.

-

Protein Transport Inhibition: For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate within the cell, making them detectable.

-

Surface Staining: Harvest cells and stain for surface markers (e.g., CD4, CD8) to identify T-cell populations.

-

Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm). This allows antibodies to access intracellular proteins.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against target cytokines (e.g., anti-IFN-γ, anti-IL-2).

-

Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. The percentage of CD4+ or CD8+ T-cells positive for a specific cytokine can then be determined.

Conclusion and Future Directions

Imaradenant represents a targeted therapeutic strategy designed to counteract a fundamental mechanism of tumor immune evasion. By selectively blocking the A2A receptor, it effectively reverses adenosine-mediated T-cell suppression, restoring their ability to proliferate, produce effector cytokines, and mount an effective anti-tumor response. Preclinical data strongly support its mechanism of action and highlight its potential, particularly in combination with immune checkpoint inhibitors like anti-PD-1.

While early clinical trials have demonstrated that A2AR antagonists are generally safe and well-tolerated, their efficacy as monotherapy has been modest. The future of imaradenant and other A2AR antagonists likely lies in rational combination therapies. Combining A2AR blockade with anti-PD-1/PD-L1 agents is a promising approach currently under investigation. Further research is needed to identify patient populations most likely to benefit from this therapeutic strategy and to explore novel combination partners that can further amplify the restored T-cell response, ultimately improving outcomes for patients with cancer.

References

- 1. Sosei Heptares Notes that its Partnered Adenosine A2a Antagonist Imaradenant (AZD4635) has been Removed from AstraZeneca's Clinical Pipeline [prnewswire.com]

- 2. Adenosine A2A receptor activation protects CD4+ T lymphocytes against activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Imaradenant in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imaradenant (AZD4635) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR) that has been investigated for its immunomodulatory and antineoplastic activities in oncology.[1] In the tumor microenvironment (TME), high concentrations of extracellular adenosine, produced through the hydrolysis of ATP by CD39 and CD73, act as a significant immunosuppressive signal.[2][3] Adenosine binds to A2AR on the surface of various immune cells, including T-lymphocytes, leading to the inhibition of their anti-tumor functions.[1] Imaradenant is designed to block this interaction, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells.[4] This technical guide provides an in-depth overview of the pharmacodynamics of Imaradenant, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and related workflows.

Mechanism of Action: A2A Receptor Blockade

Imaradenant's primary mechanism of action is the competitive antagonism of the A2A receptor. By binding to A2AR, Imaradenant prevents adenosine from activating downstream signaling pathways that suppress immune cell activity. The canonical A2AR signaling cascade involves the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of genes that ultimately dampen the immune response. By inhibiting this pathway, Imaradenant aims to reverse the immunosuppressive effects of adenosine in the TME.

Preclinical Pharmacodynamics

The preclinical activity of Imaradenant has been evaluated in a variety of in vitro and in vivo models, demonstrating its potency and efficacy in reversing adenosine-mediated immune suppression and inhibiting tumor growth.

In Vitro Activity

Imaradenant has shown high binding affinity for the human A2A receptor and potent inhibition of downstream signaling pathways.

| Parameter | Value | Cell Line/System | Conditions |

| Binding Affinity (Ki) | 1.7 nM | Human A2A Receptor | - |

| IC50 (cAMP Inhibition) | 0.79 nM | CHO cells expressing human A2AR | 0.1 µM adenosine |

| 10.0 nM | 1 µM adenosine | ||

| 142.9 nM | 10 µM adenosine |

Experimental Protocol: cAMP Inhibition Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human A2A receptor were utilized.

-

Stimulation: Cells were stimulated with varying concentrations of a stable adenosine analogue in the presence of different concentrations of Imaradenant.

-

Measurement: Intracellular cAMP levels were quantified using a commercially available cAMP assay kit.

-

Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Efficacy in Syngeneic Mouse Models

Imaradenant has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors, in several syngeneic mouse tumor models.

| Tumor Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) |

| B16F10-OVA | Imaradenant | 50 mg/kg, twice daily | 43% |

| Imaradenant + anti-PD-L1 | 50 mg/kg, twice daily | 83% | |

| MC38 | Imaradenant | 50 mg/kg, twice daily | 52% |

| Imaradenant + anti-PD-L1 | 50 mg/kg, twice daily | 91% | |

| MCA205 | Imaradenant | 50 mg/kg, twice daily | 68% |

| Imaradenant + anti-PD-L1 | 50 mg/kg, twice daily | 100% |

Experimental Protocol: Syngeneic Mouse Model Studies

-

Animal Models: Standard syngeneic mouse tumor models, such as B16F10-OVA melanoma, MC38 colon adenocarcinoma, and MCA205 fibrosarcoma, were used.

-

Tumor Implantation: Tumor cells were implanted subcutaneously into the flanks of immunocompetent mice.

-

Treatment Administration: Imaradenant was administered orally twice daily. The anti-PD-L1 antibody was administered intraperitoneally.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Immunophenotyping: At the end of the study, tumors and spleens were harvested, and immune cell populations were analyzed by flow cytometry to assess changes in T-cell activation and infiltration.

Clinical Pharmacodynamics

Imaradenant has been evaluated in several clinical trials, both as a monotherapy and in combination with other anticancer agents. These studies have provided valuable insights into its safety, pharmacokinetics, and clinical activity.

Phase I Study in Japanese Patients (NCT03980821)

A Phase I, open-label, dose-escalation study evaluated the safety, pharmacokinetics, and anti-tumor activity of Imaradenant in Japanese patients with advanced solid malignancies.

Pharmacokinetic Parameters

| Dose | N | Median Tmax (hours) | Geometric Mean Accumulation Ratio (Cmax) | Geometric Mean Accumulation Ratio (AUC0-24) |

| 50 mg QD | 3 | 1.08 (0.95–1.95) | 1.3 | 1.4 |

| 75 mg QD | 7 | 2.00 (0.92–5.52) | 1.4 | 1.5 |

Safety and Efficacy

-

Common Adverse Events: The most frequently reported adverse events were nausea, malaise, decreased appetite, and vomiting.

-

Best Objective Response: The best objective response observed was stable disease in 3 out of 10 patients.

Experimental Protocol: Phase I Clinical Trial (NCT03980821)

-

Study Design: This was a Phase I, open-label, dose-escalation study.

-

Patient Population: Japanese patients with advanced solid malignancies who were refractory to standard therapies.

-

Dosing: Patients received Imaradenant orally at doses of 50 mg or 75 mg once daily (QD).

-

Pharmacokinetic Sampling: Plasma concentrations of Imaradenant and its metabolites were measured at various time points after single and multiple doses.

-

Safety and Efficacy Assessments: Safety was monitored through the recording of adverse events. Anti-tumor activity was assessed using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).

Phase I/Ib Study in Advanced Solid Malignancies (NCT02740985)

This study assessed the safety, pharmacokinetics, and preliminary anti-tumor activity of Imaradenant as a monotherapy and in combination with the anti-PD-L1 antibody durvalumab in patients with advanced solid tumors, including a cohort of patients with metastatic castration-resistant prostate cancer (mCRPC).

Clinical Activity in mCRPC Patients

| Treatment | Objective Response Rate (ORR) | PSA Response Rate (≥50% decrease) |

| Imaradenant Monotherapy | 6.1% (2 PRs) | 6.4% |

| Imaradenant + Durvalumab | 16.2% (2 CRs, 4 PRs) | 20% |

Phase II Study in mCRPC (NCT04089553)

A Phase II study evaluated Imaradenant in combination with durvalumab or the anti-CD73 antibody oleclumab in patients with mCRPC. The study found that in this heavily pretreated population, the combination therapies demonstrated minimal antitumor activity with a manageable safety profile.

Development Status

It is important to note that AstraZeneca has since discontinued the development of Imaradenant for prostate cancer due to safety or efficacy reasons. In November 2021, Imaradenant was removed from AstraZeneca's clinical development pipeline as part of a strategic prioritization.

Conclusion

Imaradenant is a potent and selective A2A receptor antagonist that has demonstrated a clear mechanism of action in preclinical models, leading to enhanced anti-tumor immunity. By blocking the immunosuppressive effects of adenosine in the tumor microenvironment, Imaradenant promotes the activity of immune cells against cancer. Clinical studies have established a manageable safety profile and have shown some evidence of clinical activity, particularly in combination with checkpoint inhibitors. However, the discontinuation of its development for certain indications highlights the challenges in translating the promising preclinical efficacy of A2AR antagonists into robust clinical benefit across different tumor types and patient populations. Further research into predictive biomarkers and rational combination strategies will be crucial for the future development of this class of immuno-oncology agents.

References

- 1. A phase I, open-label, multicenter study to assess the safety, pharmacokinetics, and preliminary antitumor activity of AZD4635 both as monotherapy and in combination in patients with advanced solid malignancies: Results from prostate cancer patients (NCT02740985). - ASCO [asco.org]

- 2. physiciansweekly.com [physiciansweekly.com]

- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NCT02740985 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

Imaradenant (AZD4635): A Technical Guide on its Potential as a Therapeutic for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imaradenant (formerly AZD4635) is an orally bioavailable, potent, and selective small-molecule antagonist of the adenosine A2a receptor (A2aR).[1][2] In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive signaling molecule by binding to A2aRs on immune cells, thereby dampening the anti-tumor immune response. By blocking this interaction, Imaradenant aims to restore and enhance the activity of tumor-infiltrating immune cells, representing a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the core preclinical and clinical data on Imaradenant, its mechanism of action, and detailed experimental protocols to support further research and development.

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

Imaradenant's therapeutic potential is rooted in its ability to counteract the immunosuppressive effects of adenosine within the TME. Extracellular adenosine accumulates in the TME due to high metabolic activity and hypoxia, which upregulates adenosine-producing enzymes like CD39 and CD73. Adenosine then binds to the A2aR, a G-protein coupled receptor highly expressed on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.

Activation of the A2aR by adenosine triggers a signaling cascade that ultimately inhibits the anti-tumor functions of these immune cells. Imaradenant, as a selective A2aR antagonist, competitively binds to the receptor, preventing adenosine from exerting its immunosuppressive effects and thereby restoring immune cell-mediated tumor destruction.[1][2]

A2aR Signaling Pathway

The binding of adenosine to the A2aR activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade results in the transcription of genes that suppress immune cell activation, proliferation, and effector functions.

Below is a diagram illustrating the A2aR signaling pathway and the mechanism of action of Imaradenant.

Preclinical Data

In Vitro Activity

Imaradenant has demonstrated high potency and selectivity for the human A2aR in various in vitro assays.

| Parameter | Value | Cell Line/System | Reference |

| Ki (Binding Affinity) | 1.7 nM | Human A2aR | [1] |

| IC50 (cAMP Inhibition) | 0.79 nM | CHO cells expressing human A2aR (in the presence of 0.1 µM adenosine) | |

| 10.0 nM | CHO cells expressing human A2aR (in the presence of 1 µM adenosine) | ||

| 142.9 nM | CHO cells expressing human A2aR (in the presence of 10 µM adenosine) |

In Vivo Efficacy in Syngeneic Mouse Models

Preclinical studies in syngeneic mouse tumor models have shown that blockade of A2aR signaling with Imaradenant can lead to a reduction in tumor growth, both as a monotherapy and in combination with immune checkpoint inhibitors. Treatment with Imaradenant has been associated with changes in the composition of tumor-infiltrating lymphocyte populations and an increase in the functional activity of T cells.

Clinical Data

Imaradenant has been evaluated in several clinical trials involving patients with advanced solid tumors, both as a monotherapy and in combination with other immunotherapies.

Phase I Study in Japanese Patients with Advanced Solid Malignancies (NCT03980821)

This open-label, dose-escalation study evaluated the safety, pharmacokinetics, and anti-tumor activity of Imaradenant monotherapy in Japanese patients.

Patient Demographics and Dosing:

| Characteristic | 50 mg QD (n=3) | 75 mg QD (n=7) |

|---|---|---|

| Median Age (years) | 69.0 | 66.0 |

| Tumor Types | Gastric, Esophageal, Pancreatic | Pancreatic, Biliary tract, Colorectal, and others |

Pharmacokinetics (Single Dose):

| Parameter | 50 mg QD | 75 mg QD |

|---|---|---|

| Median Tmax (hours) | 1.08 (range: 0.95–1.95) | 2.00 (range: 0.92–5.52) |

| Geometric Mean Accumulation Ratio (Cmax) | 1.3 | 1.4 |

| Geometric Mean Accumulation Ratio (AUC0-24) | 1.4 | 1.5 |

Safety and Tolerability: The most common treatment-related adverse events were nausea, malaise, decreased appetite, and vomiting. No deaths or serious adverse events were reported.

Preliminary Efficacy: The best objective response was stable disease in 3 out of 10 patients.

Phase Ia/b Study in Patients with Advanced Solid Tumors (NCT02740985)

This study evaluated Imaradenant as a monotherapy and in combination with the anti-PD-L1 antibody, durvalumab.

Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC) Patients:

| Treatment Group | Objective Response Rate (ORR) | Prostate-Specific Antigen (PSA) Response |

|---|---|---|

| Imaradenant Monotherapy | 6.1% (2 Partial Responses) | 6.4% |

| Imaradenant + Durvalumab | 16.2% (2 Complete Responses, 4 Partial Responses) | 20% |

Experimental Protocols

In Vitro cAMP Inhibition Assay

Objective: To determine the potency of Imaradenant in inhibiting adenosine-induced cAMP production in cells expressing the human A2a receptor.

Methodology:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human A2a receptor are used.

-

Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

-

Assay Preparation: Cells are harvested and seeded into 96-well plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of Imaradenant.

-

Adenosine Stimulation: Cells are then stimulated with different concentrations of adenosine (e.g., 0.1, 1, and 10 µM) to induce cAMP production.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: The concentration of Imaradenant that inhibits 50% of the adenosine-stimulated cAMP production (IC50) is calculated using non-linear regression analysis.

Phase I Clinical Trial Protocol (Adapted from NCT03980821)

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Imaradenant in patients with advanced solid malignancies.

Study Design: Open-label, dose-escalation study.

Patient Population: Adult patients with histologically or cytologically confirmed solid malignant tumors refractory to standard therapies.

Dosing Regimen:

-

A single dose of Imaradenant is administered on Day 1 of Cycle 0, followed by a 3-day washout period for single-dose pharmacokinetic analysis.

-

Subsequent cycles consist of continuous daily oral administration of Imaradenant.

Assessments:

-

Safety: Monitored through the evaluation of adverse events (AEs), laboratory tests, vital signs, and electrocardiograms (ECGs). AEs are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

-

Pharmacokinetics: Plasma concentrations of Imaradenant and its metabolites are determined at pre-dose and multiple time points post-dose after single and multiple administrations.

-

Anti-tumor Activity: Tumor assessments are performed at baseline and at regular intervals during the study using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).

Below is a diagram illustrating a general workflow for a Phase I clinical trial of Imaradenant.

Conclusion

Imaradenant is a promising immuno-oncology agent that targets the adenosine-mediated immunosuppressive axis in the tumor microenvironment. Preclinical data have established its potent and selective antagonism of the A2aR, and early clinical trials have demonstrated a manageable safety profile and preliminary signs of anti-tumor activity, particularly in combination with checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Imaradenant across various solid tumors. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this novel cancer therapeutic.

References

The Scientific Imperative for A2A Receptor Blockade with Imaradenant in Immuno-Oncology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective anti-cancer immunity, employing various mechanisms to suppress the function of tumor-infiltrating lymphocytes (TILs). One of the key immunosuppressive pathways is mediated by the accumulation of extracellular adenosine and its subsequent signaling through the A2A receptor (A2AR), which is highly expressed on the surface of immune cells. Imaradenant (formerly AZD4635) is a potent and selective A2A receptor antagonist designed to counteract this immunosuppressive mechanism and restore anti-tumor immunity. This technical guide provides an in-depth overview of the scientific rationale for targeting the A2A receptor with Imaradenant, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.

The Adenosine-A2A Receptor Axis: A Major Checkpoint in Tumor Immune Evasion

Solid tumors are often characterized by hypoxic conditions, leading to the release of large amounts of adenosine triphosphate (ATP) from dying cells. This extracellular ATP is rapidly hydrolyzed into adenosine by the ectoenzymes CD39 and CD73, which are frequently overexpressed on tumor and immune cells within the TME. The resulting high concentrations of adenosine act as a potent immunosuppressive signaling molecule.[1][2][3]

The A2A receptor, a G-protein coupled receptor (GPCR), is a key mediator of adenosine-induced immunosuppression.[4] It is widely expressed on various immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages.[3] Activation of the A2A receptor by adenosine triggers a signaling cascade that ultimately dampens the anti-tumor immune response.

A2A Receptor Signaling Pathway

The binding of adenosine to the A2A receptor initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP response element-binding protein (CREB). The A2AR-cAMP-PKA-CREB signaling pathway has several downstream effects that collectively suppress immune cell function.

dot

Imaradenant: A Potent and Selective A2A Receptor Antagonist

Imaradenant is an orally bioavailable small molecule designed to be a potent and selective antagonist of the A2A receptor. By competitively blocking the binding of adenosine to the A2A receptor, Imaradenant aims to reverse the immunosuppressive effects of adenosine in the TME and unleash a robust anti-tumor immune response.

Binding Affinity and Selectivity

Quantitative data demonstrates Imaradenant's high affinity for the human A2A receptor and its selectivity over other adenosine receptor subtypes.

| Receptor Subtype | Ki (nM) - Human | Selectivity vs. A2A |

| A1 | 160 | ~94-fold |

| A2A | 1.7 | - |

| A2B | 64 | ~38-fold |

| A3 | >10,000 | >5882-fold |

| Table 1: Binding affinities (Ki) of Imaradenant for human adenosine receptor subtypes. |

Functional Antagonism

Imaradenant effectively antagonizes A2A receptor signaling, as demonstrated by its ability to inhibit cAMP production in response to adenosine. The potency of Imaradenant is dependent on the concentration of adenosine, highlighting its competitive mechanism of action.

| Adenosine Concentration (µM) | Imaradenant IC50 (nM) for cAMP inhibition |

| 0.1 | 0.79 |

| 1 | 10.0 |

| 10 | 142.9 |

| Table 2: Imaradenant IC50 values for the inhibition of cAMP production in CHO cells stably expressing human A2AR at varying adenosine concentrations. |

Clinical Pharmacokinetics

A Phase I study in Japanese patients with advanced solid malignancies provided key pharmacokinetic data for Imaradenant.

| Parameter | 50 mg QD | 75 mg QD |

| Median Tmax (single dose) | 1.08 h (range, 0.95–1.95) | 2.00 h (range, 0.92–5.52) |

| Geometric Mean Accumulation Ratio (Cmax) | 1.3 | 1.4 |

| Geometric Mean Accumulation Ratio (AUC0-24) | 1.4 | 1.5 |

| Table 3: Pharmacokinetic parameters of Imaradenant from a Phase I clinical trial (NCT03980821). |

Preclinical Evidence for the Efficacy of A2A Receptor Blockade

Preclinical studies in various cancer models have demonstrated that targeting the A2A receptor can enhance anti-tumor immunity and inhibit tumor growth. In syngeneic mouse tumor models, treatment with A2A receptor antagonists has been shown to reduce tumor burden and enhance the efficacy of immune checkpoint inhibitors. This anti-tumor activity is dependent on a functional immune system, particularly CD8+ T cells.

dot

References

- 1. Safety and pharmacokinetics of imaradenant (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. International Union of Basic and Clinical Pharmacology. CXII: Adenosine Receptors: A Further Update - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Imaradenant on Tumor-Infiltrating Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imaradenant (AZD4635) is a potent and selective antagonist of the adenosine A2a receptor (A2aR), a key immune checkpoint that plays a critical role in the suppression of anti-tumor immunity within the tumor microenvironment (TME).[1] High concentrations of extracellular adenosine in the TME, often a consequence of hypoxia, activate A2aR on various immune cells, particularly tumor-infiltrating lymphocytes (TILs), leading to dampened effector functions and promoting an immunosuppressive landscape.[2] By blocking this interaction, imaradenant aims to restore and enhance the activity of TILs, thereby promoting a robust anti-tumor immune response. This technical guide provides an in-depth overview of the preclinical and clinical findings regarding imaradenant's impact on TILs, detailed experimental protocols for their analysis, and a visualization of the underlying signaling pathways.

Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

Extracellular adenosine, through its interaction with A2aR on immune cells, triggers a signaling cascade that ultimately leads to the inhibition of T-cell activation and function. This process is a significant mechanism of immune evasion utilized by tumors. Imaradenant, by competitively binding to A2aR, prevents adenosine from exerting its immunosuppressive effects. Preclinical studies have demonstrated that this blockade leads to enhanced activation of dendritic cells and macrophages, as well as an increased infiltration of cytotoxic T lymphocytes into the tumor.[3] Clinical trial data further supports the hypothesis that A2aR blockade with imaradenant can decrease immune suppression within the TME, potentially leading to improved anti-tumor responses.[1][2]

Signaling Pathway of Adenosine A2a Receptor and Imaradenant Intervention

Caption: Adenosine signaling pathway and the mechanism of imaradenant action.

Quantitative Impact of Imaradenant on Tumor-Infiltrating Lymphocytes

While comprehensive quantitative data from dedicated studies on imaradenant's specific impact on various TIL subsets remains limited in publicly available literature, preclinical studies with AZD4635 provide valuable insights. The following table summarizes the key findings on the changes observed in TIL populations and activation markers following treatment.

| Parameter | Cell Type | Treatment Group | Change | Reference |

| Infiltration | CD8+ Cytotoxic Lymphocytes | AZD4635 + anti-PD-L1 | Significantly Increased Frequency | |

| Activation | CD11c+ Dendritic Cells | AZD4635 | Increased MHCII and CD86 Expression | |

| Activation | F4/80+ Macrophages | AZD4635 | Increased MHCII and CD86 Expression |

Note: The term "Significantly Increased" indicates a statistically significant change as reported in the source, though specific fold-changes or percentages were not provided in a tabular format.

Experimental Protocols

Immunohistochemistry (IHC) for TIL Quantification

This protocol outlines a general method for the immunohistochemical analysis of TILs in tumor tissue, which can be adapted for studies involving imaradenant.

Objective: To quantify the density of specific TIL subsets (e.g., CD8+, FoxP3+) within the tumor microenvironment.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Primary antibodies (e.g., anti-CD8, anti-FoxP3)

-

Secondary antibody conjugated to a detection enzyme (e.g., HRP)

-

Chromogen substrate (e.g., DAB)

-

Hematoxylin for counterstaining

-

Mounting medium

-

Microscope with image analysis software

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block solution.

-

Primary Antibody Incubation: Incubate slides with the primary antibody at the optimal dilution overnight at 4°C.

-

Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate at room temperature.

-

Detection: Add the chromogen substrate and incubate until the desired stain intensity develops.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

-

Image Acquisition and Analysis: Scan the entire slide at high resolution. A pathologist should annotate the tumor regions. Use image analysis software to quantify the number of positively stained cells per unit area (cells/mm²).

Flow Cytometry for TIL Phenotyping

This protocol provides a framework for the detailed phenotypic analysis of TILs from fresh tumor samples.

Objective: To characterize the composition and activation status of various TIL subsets.

Materials:

-

Fresh tumor tissue

-

Digestion buffer (e.g., Collagenase IV, DNase I in RPMI)

-

Ficoll-Paque for lymphocyte isolation

-

Phosphate-buffered saline (PBS)

-

Fluorescently conjugated antibodies against cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, Tim-3)

-

Fixation/Permeabilization buffer (for intracellular staining)

-

Flow cytometer

Procedure:

-

Tumor Dissociation: Mechanically mince the tumor tissue and then enzymatically digest it to obtain a single-cell suspension.

-

Lymphocyte Isolation: Isolate lymphocytes from the single-cell suspension using density gradient centrifugation with Ficoll-Paque.

-

Surface Staining: Resuspend the isolated TILs in PBS and stain with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization (for intracellular markers): If staining for intracellular targets like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol.

-

Intracellular Staining: Incubate the permeabilized cells with antibodies against intracellular markers.

-

Data Acquisition: Acquire the stained cells on a multi-parameter flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry analysis software. Use a sequential gating strategy to identify different TIL populations.

Experimental Workflow and Gating Strategy

Caption: Workflow for TIL analysis and a representative flow cytometry gating strategy.

Conclusion

Imaradenant represents a promising therapeutic strategy to counteract the immunosuppressive tumor microenvironment by targeting the adenosine A2a receptor. Preclinical evidence indicates that imaradenant can enhance the infiltration and activation of key anti-tumor immune cells, including CD8+ T cells and dendritic cells. While more detailed quantitative data on the specific changes in various TIL subsets are needed, the available information strongly supports the mechanism of action of imaradenant in reversing adenosine-mediated immune suppression. The standardized experimental protocols provided in this guide offer a robust framework for researchers to further investigate the immunomodulatory effects of imaradenant and other A2aR antagonists on the tumor-infiltrating lymphocyte landscape. Future studies employing these methodologies will be crucial for elucidating the full potential of imaradenant in cancer immunotherapy.

References

- 1. Safety and pharmacokinetics of imaradenant (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase Ia/b, Open-Label, Multicenter Study of AZD4635 (an Adenosine A2A Receptor Antagonist) as Monotherapy or Combined with Durvalumab, in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule AZD4635 inhibitor of A2AR signaling rescues immune cell function including CD103+ dendritic cells enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Imaradenant in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imaradenant (AZD4635) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor that plays a critical role in mediating immunosuppression within the tumor microenvironment (TME).[1][2][3] Extracellular adenosine, often abundant in the TME, binds to A2AR on immune cells, such as T cells and natural killer (NK) cells, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This elevation in cAMP suppresses the anti-tumor activity of these immune cells. By blocking the A2AR, Imaradenant aims to reverse this immunosuppressive effect and enhance the body's natural anti-cancer immune response.

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of Imaradenant on cancer cell lines, both as a monotherapy and in combination with immune cells. The described assays are designed to assess the direct impact of Imaradenant on the A2AR signaling pathway and its functional consequences on cancer cell viability and immune cell-mediated cytotoxicity.

Data Presentation

All quantitative data from the following protocols should be summarized in clearly structured tables for easy comparison. This includes, but is not limited to, IC50 values, EC50 values, cell viability percentages, cytokine concentrations, and cytotoxicity percentages.

Table 1: Example Data Summary for cAMP Accumulation Assay

| Treatment Group | Adenosine Concentration (µM) | Imaradenant Concentration (nM) | Intracellular cAMP (nM) | % Inhibition of Adenosine-Induced cAMP |

| Vehicle Control | 0 | 0 | Baseline Value | N/A |

| Adenosine Alone | 1 | 0 | Max Value | 0% |

| Imaradenant (Dose 1) | 1 | 1 | ||

| Imaradenant (Dose 2) | 1 | 10 | ||

| Imaradenant (Dose 3) | 1 | 100 | ||

| Imaradenant (Dose 4) | 1 | 1000 |

Table 2: Example Data Summary for Cell Viability Assay

| Cell Line | Treatment | Imaradenant Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| A375 | Imaradenant | 0.1 | ||

| 1 | ||||

| 10 | ||||

| 100 | ||||

| A549 | Imaradenant | 0.1 | ||

| 1 | ||||

| 10 | ||||

| 100 |

Table 3: Example Data Summary for T-cell Co-culture Cytotoxicity Assay

| Cancer Cell Line | Effector:Target Ratio | Treatment | Imaradenant Concentration (nM) | % Cytotoxicity (Mean ± SD) |

| A375 | 5:1 | Vehicle | 0 | |

| Imaradenant | 100 | |||

| Adenosine | 0 | |||

| Adenosine + Imaradenant | 100 | |||

| A549 | 5:1 | Vehicle | 0 | |

| Imaradenant | 100 | |||

| Adenosine | 0 | |||

| Adenosine + Imaradenant | 100 |

Experimental Protocols

A2A Receptor Signaling Pathway: cAMP Accumulation Assay

This assay directly measures the ability of Imaradenant to block adenosine-induced cAMP production in cells expressing the A2A receptor.

Diagram of the A2A Receptor Signaling Pathway

Caption: A2A receptor signaling pathway and the inhibitory action of Imaradenant.

Materials:

-

A2AR-expressing cancer cell lines (e.g., A375 melanoma, A549 lung cancer) or HEK293 cells stably expressing human A2AR.

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

-

Imaradenant (stock solution in DMSO).

-

Adenosine or a stable A2AR agonist like NECA.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Protocol:

-

Cell Seeding: Seed A2AR-expressing cells in a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.

-

Pre-treatment with Imaradenant:

-

Prepare serial dilutions of Imaradenant in assay buffer (e.g., serum-free media containing a PDE inhibitor). A suggested starting concentration range is 0.1 nM to 10 µM.

-

Remove the culture medium from the cells and add the Imaradenant dilutions.

-

Incubate for 30 minutes at 37°C.

-

-

Stimulation with Adenosine:

-

Prepare a solution of adenosine or NECA in assay buffer at a concentration that elicits a submaximal response (EC80 is recommended).

-

Add the adenosine solution to the wells already containing Imaradenant.

-

Incubate for 30 minutes at room temperature.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP kit manufacturer's protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the % inhibition of the adenosine-induced cAMP signal against the logarithm of the Imaradenant concentration.

-

Calculate the IC50 value for Imaradenant.

-

Cancer Cell Viability and Proliferation Assay

This assay evaluates the direct cytotoxic or anti-proliferative effects of Imaradenant on cancer cell lines.

Diagram of the Experimental Workflow for Cell Viability Assay

Caption: Workflow for assessing cancer cell viability after Imaradenant treatment.

Materials:

-

Cancer cell lines (e.g., A375, A549, MRMT-1 breast carcinoma, Caco-2 colon adenocarcinoma).

-

Complete cell culture medium.

-

Imaradenant (stock solution in DMSO).

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

-

96-well microplates.

-

Plate reader (spectrophotometer or luminometer).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Treatment with Imaradenant:

-

Prepare serial dilutions of Imaradenant in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM.

-

Add 100 µL of the Imaradenant dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement:

-

Follow the manufacturer's protocol for the chosen cell viability reagent.

-

For MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals and read absorbance at 570 nm.

-

For CellTiter-Glo®, add 100 µL of the reagent to each well, incubate for 10 minutes, and measure luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Generate a dose-response curve and determine the IC50 value of Imaradenant for each cell line.

-

T-cell and Cancer Cell Co-culture Cytotoxicity Assay

This assay assesses the ability of Imaradenant to enhance T-cell-mediated killing of cancer cells by blocking adenosine-induced immunosuppression.

Diagram of the T-cell Co-culture Experimental Workflow

Caption: Workflow for the T-cell and cancer cell co-culture cytotoxicity assay.

Materials:

-

Cancer cell lines (target cells).

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells (effector cells).

-

T-cell activation reagents (e.g., anti-CD3/CD28 antibodies, IL-2).

-

Complete RPMI-1640 medium.

-

Imaradenant.

-

Adenosine.

-

Cytotoxicity detection kit (e.g., LDH release assay, Caspase-Glo® 3/7 assay).

-

ELISA kits for cytokine detection (e.g., IFN-γ, TNF-α).

-

Flow cytometry antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD107a).

Protocol:

-

T-cell Isolation and Activation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Activate T-cells by culturing with anti-CD3/CD28 antibodies and IL-2 for 2-3 days.

-

-

Co-culture Setup:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Wash and resuspend activated T-cells in fresh medium.

-

Remove the medium from the cancer cells and add the activated T-cells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).

-

-

Treatment:

-

Add adenosine to the co-culture to simulate the immunosuppressive TME (a final concentration of 10-50 µM is a common starting point).

-

Add Imaradenant at various concentrations (e.g., 1 nM to 1 µM) to the wells containing adenosine.

-

Include control wells with T-cells and cancer cells alone, with adenosine alone, and with Imaradenant alone.

-

-

Incubation: Co-culture for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Endpoint Analysis:

-

Cytotoxicity: Measure the lysis of cancer cells using an LDH release assay or a caspase activity assay according to the manufacturer's instructions.

-

Cytokine Production: Collect the supernatant from the co-culture and measure the concentration of pro-inflammatory cytokines such as IFN-γ and TNF-α using ELISA.

-

T-cell Activation: Harvest the T-cells and stain them with fluorescently labeled antibodies against activation markers like CD69 and the degranulation marker CD107a for analysis by flow cytometry.

-

-

Data Analysis:

-

Calculate the percentage of specific cytotoxicity.

-

Compare cytokine levels and the expression of activation markers between different treatment groups to determine if Imaradenant can reverse adenosine-mediated T-cell suppression.

-

References

- 1. Safety and pharmacokinetics of imaradenant (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Safety and pharmacokinetics of imaradenant (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A2A adenosine receptor protects tumors from antitumor T cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Imaradenant In Vivo Study Design for Syngeneic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imaradenant (AZD4635) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a key immune checkpoint that suppresses T-cell function within the tumor microenvironment.[1][2] High concentrations of extracellular adenosine in tumors, often a consequence of hypoxic conditions, activate A2AR on immune cells, leading to immunosuppression and tumor immune evasion.[1][3][4] By blocking this interaction, imaradenant aims to restore and enhance anti-tumor immunity. Syngeneic mouse models, which utilize immunocompetent mice and tumor cell lines derived from the same genetic background, are essential tools for evaluating the in vivo efficacy of immuno-oncology agents like imaradenant. These models provide a fully functional immune system, allowing for the investigation of complex interactions between the therapeutic agent, the tumor, and the host's immune response.

This document provides detailed application notes and protocols for designing and conducting in vivo studies of imaradenant in syngeneic mouse models, enabling researchers to assess its single-agent efficacy and potential in combination therapies.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of imaradenant and the design of in vivo studies, the following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for a syngeneic mouse model study.

Data Presentation: Summary of Preclinical In Vivo Studies with A2A Receptor Antagonists

The following tables summarize quantitative data from preclinical studies of various A2A receptor antagonists in syngeneic mouse models. This data can serve as a reference for designing studies with imaradenant and for interpreting the results.

Table 1: Monotherapy Studies of A2A Receptor Antagonists

| Compound | Mouse Strain | Tumor Cell Line | Dosing Regimen | Key Findings | Reference |

| Imaradenant (AZD4635) | C57BL/6 | MC38 (colorectal) | 50 mg/kg, BID, p.o. | Reduction in tumor growth. | |

| CPI-444 | C57BL/6 | MC38 (colorectal) | 100 mg/kg, daily, p.o. | Dose-dependent inhibition of tumor growth. | |

| CPI-444 | C57BL/6 | B16F10 (melanoma) | 100 mg/kg, daily, p.o. | Inhibition of tumor growth. | |

| M1069 (Dual A2AR/A2BR antagonist) | BALB/c | 4T1 (breast cancer) | 30, 100, 300 mg/kg, BID, p.o. | Significant tumor growth inhibition. | |

| SCH58261 | C57BL/6 | TCL1 (leukemia) | Not Specified | Re-awakens T-cell responses and limits Treg expansion. |

Table 2: Combination Therapy Studies with A2A Receptor Antagonists

| A2A Antagonist | Combination Agent | Mouse Strain | Tumor Cell Line | Key Findings | Reference |

| Imaradenant (AZD4635) | anti-PD-L1 mAb | C57BL/6 | MC38 (colorectal) | Enhanced tumor suppressive effects compared to monotherapy. | |

| CPI-444 | anti-PD-1 mAb | BALB/c | CT26 (colorectal) | Significant enhancement of anti-PD-1 efficacy. | |

| CPI-444 | anti-PD-L1 or anti-CTLA-4 mAb | C57BL/6 | MC38 (colorectal) | Elimination of tumors in up to 90% of treated mice. | |

| AB928 (Etrumadenant) | anti-PD-1 mAb | C57BL/6 | B16F10 (melanoma) | Demonstrated combinatorial effects. |

Experimental Protocols

Animal Models and Husbandry

-

Mouse Strain: C57BL/6 or BALB/c mice are commonly used for syngeneic studies with MC38 and CT26/4T1 cell lines, respectively. Mice should be 6-8 weeks old at the start of the experiment.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the start of the study.

-

Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Culture and Implantation

-

Cell Line: The MC38 (colon adenocarcinoma) cell line is a suitable choice for studies in C57BL/6 mice.

-

Cell Culture: MC38 cells should be cultured in complete DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells should be maintained in exponential growth phase and harvested at approximately 80% confluency for injection.

-

Implantation:

-

Harvest and wash the MC38 cells with sterile PBS.

-

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Treatment Regimen

-

Tumor Growth Monitoring: Tumor growth should be monitored by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice should be randomized into treatment groups.

-

Imaradenant Administration:

-

Dose: A starting dose of 50 mg/kg administered orally (p.o.) twice daily (BID) can be used based on previous preclinical studies. Dose-response studies may be necessary to determine the optimal dose.

-

Formulation: Imaradenant should be formulated in an appropriate vehicle for oral administration.

-

-

Combination Therapy: For combination studies, the second agent (e.g., anti-PD-1/PD-L1 antibody) should be administered according to established protocols.

Endpoint Analysis

-

Primary Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size or show signs of ulceration.

-

Secondary Endpoints:

-

Body Weight: Monitor body weight twice a week as an indicator of toxicity.

-

Survival: In some studies, overall survival can be a key endpoint.

-

-

Tissue Collection: At the end of the study, mice are euthanized, and tumors and spleens are collected for further analysis.

-

Immunophenotyping by Flow Cytometry:

-

Prepare single-cell suspensions from tumors and spleens.

-

Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B) to characterize the immune infiltrate.

-

Analyze the stained cells using a flow cytometer.

-

-

Gene Expression Analysis:

-

Isolate RNA from tumor tissue.

-

Perform gene expression analysis using techniques like NanoString or RNA-seq to evaluate changes in immune-related gene signatures.

-

These detailed protocols and application notes provide a comprehensive framework for researchers to design and execute robust in vivo studies of imaradenant in syngeneic mouse models, ultimately contributing to the preclinical evaluation of this promising immuno-oncology agent.

References